Trifluoracetyl-L-leucin

Description

Historical Context of Trifluoroacetylation in Amino Acid Science

The advent of gas chromatography (GC) for the analysis of amino acids necessitated the conversion of these non-volatile compounds into volatile derivatives. carlroth.com This led to the development of methods for their derivatization, with N-trifluoroacetylation emerging as a key technique. carlroth.com Early research in the mid-20th century focused on creating stable and volatile amino acid derivatives suitable for GC separation. The N-trifluoroacetyl n-butyl esters of amino acids proved to be particularly effective for this purpose. acs.orgosti.gov The pioneering work in this area established the foundational methods for sample preparation, derivatization, and the optimal GC conditions for routine analysis. carlroth.com

Initially, trifluoroacetic anhydride (B1165640) was a common reagent for trifluoroacetylation. capes.gov.br However, its high reactivity led to undesirable side reactions, such as the cleavage of peptide bonds and racemization of chiral centers. capes.gov.br This prompted the investigation and development of alternative, milder trifluoroacetylating agents to improve the reliability and scope of the technique. capes.gov.br

Evolution of Research Perspectives on N-Trifluoroacetylated Amino Acids

Research perspectives on N-trifluoroacetylated amino acids have evolved from their initial use in simple amino acid composition analysis to more sophisticated applications. A significant advancement was the use of these derivatives in the enantioselective separation of amino acids by gas chromatography. google.com By employing chiral stationary phases, researchers could resolve racemic mixtures of N-trifluoroacetylated amino acid esters, a critical development for studying the stereochemistry of amino acids in various biological and extraterrestrial samples. google.comacs.org

The trifluoroacetyl group also found a crucial role in peptide synthesis. rsc.orgrsc.org Its ability to act as a protective group for the N-terminus of amino acids is vital in controlling the sequence of peptide chain elongation. rsc.org The stability of the N-trifluoroacetyl group under certain conditions, coupled with its selective removal under others, provides a valuable tool in the complex multi-step process of synthesizing peptides. rsc.orgrsc.org Research has also explored various reagents for trifluoroacetylation, moving towards milder and more selective methods to avoid unwanted side reactions. capes.gov.br

Significance of Trifluoroacetyl-L-leucin within Peptide and Amino Acid Research

Trifluoroacetyl-L-leucine, a specific derivative of the essential amino acid L-leucine, holds particular significance in the landscape of peptide and amino acid research. Leucine (B10760876) itself is a key hydrophobic amino acid that plays a role in protein structure and function. nih.govmdpi.com The trifluoroacetylation of L-leucine enhances its utility in several research applications.

In analytical chemistry, N-trifluoroacetyl-L-leucine derivatives are instrumental in gas chromatographic methods for the separation and quantification of amino acids. oup.comthermofisher.com The volatility and thermal stability of these derivatives allow for their effective separation from other amino acid derivatives. oup.com Furthermore, the unique fragmentation patterns of trifluoroacetylated compounds in mass spectrometry aid in their identification and structural elucidation.

A noteworthy application of a complex molecule containing the Trifluoroacetyl-L-leucine moiety is in the field of medicinal chemistry. Researchers have identified N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine, a compound that acts as a selective, nonpeptide agonist for the neurotensin (B549771) receptor type 2 (NTS2). acs.org This discovery is significant as NTS2 is a target for the development of novel analgesics for acute and chronic pain. acs.org The L-leucine component of this molecule is crucial for its interaction with the receptor.

The trifluoroacetyl group on L-leucine can also be exploited in peptide synthesis. It serves as a protective group that can be selectively removed, allowing for the controlled addition of L-leucine into a growing peptide chain. rsc.orggoogle.com This is particularly important in the synthesis of complex peptides and proteins where precise sequence and stereochemistry are paramount.

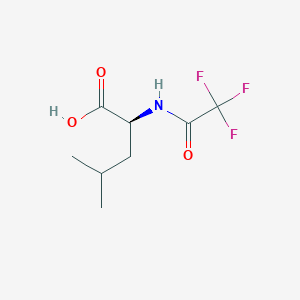

Structure

3D Structure

Properties

Molecular Formula |

C8H12F3NO3 |

|---|---|

Molecular Weight |

227.18 g/mol |

IUPAC Name |

(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |

InChI |

InChI=1S/C8H12F3NO3/c1-4(2)3-5(6(13)14)12-7(15)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14)/t5-/m0/s1 |

InChI Key |

NTPXJGMMHSVWMF-YFKPBYRVSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C(F)(F)F |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trifluoroacetyl L Leucin and Its Derivatives

Direct N-Trifluoroacetylation Strategies

The introduction of a trifluoroacetyl group onto the nitrogen atom of L-leucine can be achieved through several effective methods. These strategies primarily involve the use of highly reactive acylating agents, milder ester-based reagents, and solid-phase techniques to facilitate purification.

Utilization of Trifluoroacetic Anhydride (B1165640) and Related Reagents

Trifluoroacetic anhydride (TFAA) is a powerful and commonly employed reagent for the N-trifluoroacetylation of amino acids, including L-leucine. nih.govorgsyn.orgwikipedia.org The high reactivity of TFAA allows for rapid and often quantitative conversion under relatively mild conditions. The reaction typically proceeds by the nucleophilic attack of the amino group of L-leucine on one of the carbonyl carbons of TFAA, leading to the formation of the N-trifluoroacetyl derivative and trifluoroacetic acid as a byproduct.

However, the high reactivity of TFAA can also be a drawback, potentially leading to undesirable side reactions. One significant concern is the risk of racemization of the chiral center, particularly if the reaction conditions are not carefully controlled. nih.gov The formation of mixed anhydrides between the newly formed N-trifluoroacetylamino acid and the trifluoroacetic acid byproduct can also occur. nih.gov In some cases, the reaction of leucine (B10760876) with a mixture of trifluoroacetic anhydride and trifluoroacetic acid can lead to the formation of a trifluoromethyloxazolinone derivative. nih.gov

Table 1: Reaction Conditions for N-Trifluoroacetylation with TFAA

| Substrate | Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| L-leucine | Trifluoroacetic anhydride | Varies | Room Temperature | Varies | High | nih.govorgsyn.org |

| L-tyrosine | Trifluoroacetic anhydride | Varies | Varies | Varies | - | nih.gov |

Application of Alkyl Trifluoroacetates for N-Protection

To circumvent the issues associated with the high reactivity of TFAA, alkyl trifluoroacetates, such as ethyl trifluoroacetate (B77799), have been developed as milder reagents for N-trifluoroacetylation. google.comacs.org This method, often referred to as transtrifluoroacetylation, involves the transfer of the trifluoroacetyl group from the alkyl trifluoroacetate to the amino group of L-leucine.

The reaction is typically carried out under basic conditions, which deprotonates the amino group, enhancing its nucleophilicity. google.com The choice of base and solvent is crucial for the efficiency of the reaction. This method offers the advantage of proceeding under less harsh conditions, thereby minimizing the risk of racemization and other side reactions. The process has been shown to be effective for the selective N-trifluoroacetylation of the ω-amino group in basic amino acids by controlling the pH of the reaction medium. google.com

Table 2: N-Trifluoroacetylation using Ethyl Trifluoroacetate

| Substrate | Reagent | Conditions | Key Feature | Reference |

| Basic Amino Acids | Ethyl trifluoroacetate | Aqueous medium, pH 8-11 | Selective trifluoroacetylation of ω-amino group | google.com |

| Amino Acids | Ethyl trifluoroacetate | Basic conditions | Milder alternative to TFAA | acs.org |

Polymer-Bound Reagents in Trifluoroacetylation Protocols

Solid-phase synthesis techniques offer significant advantages in terms of purification and automation. In the context of trifluoroacetylation, polymer-bound reagents have been developed to simplify the workup process. These reagents typically consist of a trifluoroacetylating agent, such as a benzyl (B1604629) trifluoroacetate or S-benzyl trifluorothioacetate, attached to a solid support.

The reaction is carried out by treating the amino acid with the polymer-bound reagent in a suitable solvent. After the reaction is complete, the solid support can be easily removed by filtration, leaving the N-trifluoroacetylated amino acid in solution. This approach avoids the need for tedious extraction or chromatography steps to remove excess reagents and byproducts. While this methodology has been demonstrated for the trifluoroacetylation of amines and amino acids in general, its application to L-leucine is a logical extension. However, a potential side reaction in solid-phase peptide synthesis is the undesired trifluoroacetylation of the resin-bound amine by trifluoroacetoxymethyl groups that can form on the resin support. nih.gov

Stereoselective Synthesis of Trifluoroacetyl-L-leucin Analogues

The trifluoroacetyl group can serve as a protecting group in the stereoselective synthesis of more complex fluorinated amino acid analogues. These derivatives are of significant interest for their potential applications in medicinal chemistry and peptide design.

Diastereoselective Reactions Incorporating Trifluoroacetyl-L-leucin Scaffolds

While specific examples detailing the use of N-trifluoroacetyl-L-leucine as a chiral auxiliary in diastereoselective reactions are not extensively documented in readily available literature, the principles of asymmetric synthesis suggest its potential utility. Chiral auxiliaries derived from amino acids are widely used to control the stereochemical outcome of reactions. In theory, the chiral center of N-trifluoroacetyl-L-leucine could be used to direct the stereoselective formation of new stereocenters in a substrate.

General strategies for the diastereoselective synthesis of fluorinated amino acids often involve the use of chiral auxiliaries to control the facial selectivity of enolates in fluorination reactions or to direct the addition of nucleophiles to imines. For instance, the diastereoselective fluorination of carbonyl compounds bearing chiral auxiliaries is a common approach to introduce fluorine with stereocontrol. nih.gov

Enantiopure Synthesis of Fluorinated Amino Acid Derivatives for Peptide Incorporation

The synthesis of enantiopure fluorinated amino acid derivatives is crucial for their incorporation into peptides, as the biological activity of peptides is highly dependent on their stereochemistry. N-trifluoroacetyl-L-leucine can be considered a chiral building block for the synthesis of more complex fluorinated amino acids.

Methodologies for the synthesis of enantiopure fluorinated amino acids often rely on the fluorination of chiral precursors or the use of chiral catalysts. mdpi.comnih.gov For example, the synthesis of enantiomerically pure β-fluoro α-amino acids has been achieved through methods such as the reaction of diethylaminosulfur trifluoride (DAST) with alcohols derived from α-amino acids. nih.gov While the direct conversion of N-trifluoroacetyl-L-leucine into other enantiopure fluorinated amino acids is not a commonly reported strategy, its role as a protected, chiral starting material could be envisioned in multi-step synthetic sequences. The development of synthetic routes to enantiopure fluorinated amino acids is an active area of research, with a focus on creating versatile building blocks for peptide synthesis. researchgate.netnih.govresearchgate.netacademie-sciences.frnih.gov

Chemo- and Regioselective Functionalization of Trifluoroacetyl-L-leucine

The isobutyl side chain of Trifluoroacetyl-L-leucine presents a non-polar and sterically hindered appendage, which can be challenging to functionalize selectively. However, modern synthetic methods, including radical-based and enzymatic approaches, offer potential pathways for its modification.

Radical-Mediated Functionalization:

Radical chemistry provides a powerful toolkit for the late-stage functionalization of C-H bonds, which are ubiquitous in organic molecules. For the isobutyl group of Trifluoroacetyl-L-leucine, the tertiary C-H bond at the γ-position is a prime target for selective radical abstraction due to the relative stability of the resulting tertiary radical.

Recent studies have demonstrated the feasibility of such approaches on leucine derivatives. For instance, photochemical bromination of leucine followed by nucleophilic substitution with fluoride (B91410) has been reported. nih.gov A more direct approach involves the use of a manganese porphyrin catalyst in conjunction with a fluorine source to achieve selective fluorination of the tertiary C-H bond. nih.gov These methods, while not explicitly demonstrated on Trifluoroacetyl-L-leucine, suggest a viable strategy for introducing fluorine into the side chain.

Beyond fluorination, radical-mediated azidation and hydroxylation have also been explored for unsaturated amino acid precursors. nih.gov While Trifluoroacetyl-L-leucine itself is saturated, these findings highlight the potential of radical reactions to introduce diverse functionalities. A hypothetical reaction scheme for the radical functionalization of Trifluoroacetyl-L-leucine is presented below:

| Reagents and Conditions | Expected Product | Functional Group Introduced |

| Photochemical Bromination followed by AgF | γ-Fluoro-Trifluoroacetyl-L-leucine | Fluorine |

| Mn-porphyrin catalyst, AgF/TBAF | γ-Fluoro-Trifluoroacetyl-L-leucine | Fluorine |

| Fe(III)/NaBH₄, NaN₃ (on an unsaturated precursor) | γ-Azido-Trifluoroacetyl-L-leucine | Azide |

| Fe(III)/NaBH₄, H₂O (on an unsaturated precursor) | γ-Hydroxy-Trifluoroacetyl-L-leucine | Hydroxyl |

Enzymatic Functionalization:

Biocatalysis offers a highly selective and environmentally benign alternative for chemical synthesis. Enzymes, with their precisely defined active sites, can catalyze reactions with exceptional chemo-, regio-, and stereoselectivity. For the functionalization of L-leucine, specific hydroxylases have been identified that can introduce a hydroxyl group at the C-5 position of the side chain. nih.govresearchgate.net

A novel L-leucine 5-hydroxylase from Nostoc piscinale has been shown to catalyze the regio- and stereoselective hydroxylation of L-leucine. nih.gov This enzymatic transformation occurs with the aid of Fe(II) and L-ascorbic acid as cofactors and α-ketoglutarate as a cosubstrate. nih.gov While this has been demonstrated on the free amino acid, the substrate tolerance of such enzymes might allow for the direct hydroxylation of N-trifluoroacetylated leucine. This approach would yield (5S)-hydroxy-Trifluoroacetyl-L-leucine, a valuable chiral building block.

| Enzyme | Source Organism | Substrate | Product |

| L-leucine 5-hydroxylase (NpLDO) | Nostoc piscinale | L-leucine | (5S)-5-hydroxy-L-leucine |

Scale-Up Considerations and Preparative Approaches for N-Trifluoroacetylated Amino Acids

The transition from laboratory-scale synthesis to industrial production of N-trifluoroacetylated amino acids like Trifluoroacetyl-L-leucine requires careful consideration of process efficiency, cost-effectiveness, and product purity.

Preparative Synthesis:

A patented process for the industrial-scale preparation of Nω-trifluoroacetyl amino acids involves the reaction of a trifluoroacetic acid ester with a basic amino acid in an aqueous medium under alkaline conditions. nih.gov This method is highlighted as being economical, easy, and efficient. While the patent focuses on basic amino acids, the underlying principle of using a trifluoroacetic acid ester as the acylating agent in an aqueous alkaline medium could be adapted for L-leucine. The choice of the ester and the precise control of pH are critical parameters for achieving high yields and minimizing side reactions.

Key Parameters for Scale-Up of N-Trifluoroacetylation:

Reagent Selection: The use of readily available and cost-effective trifluoroacetylating agents is crucial. Trifluoroacetic anhydride is highly reactive but can be expensive and difficult to handle on a large scale. Trifluoroacetic acid esters, as mentioned in the patent, offer a more manageable alternative.

Solvent and Reaction Conditions: The choice of solvent needs to balance reactant solubility, reaction rate, and ease of product isolation. Aqueous systems are often preferred for their low cost and environmental benefits. Temperature and pH control are critical to ensure complete reaction and prevent racemization or degradation of the product.

Work-up and Purification: Post-reaction work-up procedures must be scalable and efficient. This typically involves extraction, crystallization, and/or chromatographic purification.

Preparative Chromatography:

For achieving high purity, especially for pharmaceutical applications, preparative high-performance liquid chromatography (HPLC) is often employed. Various stationary phases and mobile phase modifiers can be used to optimize the separation of the desired N-trifluoroacetylated amino acid from starting materials and byproducts.

| Parameter | Considerations |

| Stationary Phase | Reversed-phase (e.g., C18) is commonly used for non-polar compounds. The choice of particle size and column dimensions will depend on the scale of purification. |

| Mobile Phase | A mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. Modifiers like trifluoroacetic acid (TFA) are often added to improve peak shape, but their concentration needs to be carefully controlled to avoid issues during solvent removal. |

| Detection | UV detection is suitable due to the presence of the trifluoroacetyl group and the carboxyl group. |

| Solvent Removal | The volatility of the mobile phase components is a key consideration for efficient product recovery after purification. |

Mechanistic Investigations of Trifluoroacetyl L Leucin As a Chiral Entity in Asymmetric Transformations

Role of Trifluoroacetyl-L-leucine in Chiral Derivatization for Enantiomeric Analysis

Chiral derivatization is a fundamental strategy in stereochemical analysis, converting a pair of enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA). nih.gov These resulting diastereomers possess different physical and chemical properties, which allows for their separation and quantification using standard chromatographic or spectroscopic techniques. nih.gov N-trifluoroacetyl-L-leucine and its corresponding enantiomer are key substrates and products in these analytical methodologies, where the trifluoroacetylation of racemic leucine (B10760876) is a common step to facilitate analysis.

The conversion of amino acid enantiomers into volatile derivatives is a prerequisite for their enantioselective analysis by gas chromatography (GC). nih.gov A widely successful method involves a two-step conversion into N-trifluoroacetyl-O-alkyl esters. nih.gov For instance, racemic leucine can be esterified (e.g., methylation) and then acylated with trifluoroacetic acid anhydride (B1165640) (TFAA) to form N-trifluoroacetyl-leucine methyl ester diastereomers. sigmaaldrich.com These derivatives can then be resolved on a chiral stationary phase. nih.govsigmaaldrich.com This derivatization improves chromatographic properties, such as volatility and peak shape, enabling high-resolution separation and accurate determination of enantiomeric excess (ee). nih.govsigmaaldrich.com

In high-performance liquid chromatography (HPLC), chiral derivatizing agents are used to convert amino acid enantiomers into diastereomeric pairs that can be separated on conventional achiral columns. mdpi.com An advanced variant of Marfey's reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), which is a leucine derivative itself, is used to derivatize amino acid enantiomers. mdpi.com The resulting diastereomers exhibit different retention times, allowing for their separation and quantification by LC-MS/MS. mdpi.com This approach highlights the central role of the leucine scaffold in creating resolvable diastereomeric complexes for sensitive and selective chiral analysis in complex biological samples. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric purity. unipi.it This is achieved by using chiral solvating agents (CSAs), which form transient, non-covalent diastereomeric complexes with the enantiomers of a substrate. nih.gov This interaction leads to different magnetic environments for the corresponding nuclei in the two enantiomers, resulting in separate signals (chemical shift non-equivalence, ΔΔδ) in the NMR spectrum. nih.gov N-trifluoroacetyl amino acids, including Trifluoroacetyl-leucine, are excellent substrates for this type of analysis due to the presence of the trifluoroacetyl group, which can participate in hydrogen bonding and provides a sensitive 19F NMR probe. acs.orgresearchgate.net

The natural alkaloid quinine (B1679958) has been effectively utilized as a chiral solvating agent for the NMR enantiodiscrimination of N-trifluoroacetyl (TFA) amino acids that have free carboxyl functions. researchgate.net The hydrogen-bond accepting capabilities of quinine allow it to interact selectively with the enantiomers of TFA-amino acids. researchgate.net This interaction results in well-differentiated signals in both 1H and 19F NMR spectra for a range of derivatives, including those of alanine, valine, leucine, phenylalanine, and tryptophan. researchgate.net The experiments, typically conducted in solvents like CDCl3 or C6D6, demonstrate that quinine can serve as a highly responsive and inexpensive chiral sensor for these important compounds. researchgate.net

C2-symmetrical bis-thiourea derivatives have emerged as remarkably efficient chiral solvating agents for the NMR enantiodiscrimination of N-trifluoroacetyl amino acids. unipi.itacs.orgnih.gov One such sensor, TFTDA, synthesized from (1R,2R)-1,2-bis(2-hydroxyphenyl)ethylenediamine and 3,5-bis(trifluoromethyl)phenyl isothiocyanate, shows a high propensity for differentiating enantiomers of N-TFA amino acids. acs.orgnih.gov The process often requires the presence of an achiral additive, 1,4-diazabicyclo[2.2.2]octane (DABCO), which aids in substrate solubilization and is actively involved in the chiral recognition mechanism. acs.orgnih.gov

The TFTDA sensor demonstrates superior enantiodiscriminating efficiency compared to its monomeric counterparts, indicating a cooperative effect between its two symmetric thiourea (B124793) units. unipi.itnih.gov This system has been used to effectively resolve a wide range of amino acid derivatives in CDCl3, yielding high enantioresolution quotients that are crucial for accurate quantification of enantiomers. acs.org The high efficiency is maintained even at low concentrations (5 mM) or with sub-stoichiometric amounts of the CSA. unipi.itnih.gov For N-TFA derivatives, 1H NMR non-equivalences for NH and CH protons range from 0.012 to 0.096 ppm, while 19F NMR non-equivalences range from 0.050 to 0.099 ppm, values significantly higher than those obtained with other sensors. unipi.itacs.org

Table 1: 19F NMR Chemical Shift Non-equivalence for N-TFA Amino Acids with TFTDA Sensor Data extracted from studies on bis-thiourea chiral sensors. acs.org

| N-TFA Amino Acid Derivative | Chemical Shift Non-equivalence (ΔΔδ) in ppm |

|---|---|

| Valine | 0.050 |

| Leucine | 0.063 |

Understanding the mechanism of chiral recognition at the molecular level is critical for designing more efficient chiral sensors. Advanced NMR techniques such as Diffusion-Ordered Spectroscopy (DOSY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY) are invaluable for this purpose. acs.orgnih.gov These methods have been applied to investigate the interactions between the bis-thiourea sensor TFTDA, DABCO, and the enantiomers of N-derivatized amino acids. nih.govnih.gov

DOSY experiments help to elucidate the role of different components in the diastereomeric complex by measuring their diffusion coefficients, which are related to molecular size. nih.gov ROESY experiments provide information about the spatial proximity of protons in the complex, allowing for the identification of intermolecular interactions (e.g., hydrogen bonds, dipolar interactions). nih.govnih.gov Through ROESY data, a conformational model of the diastereomeric solvates formed between the CSA and the two enantiomers of N-acetyl leucine has been proposed, offering a rationale for the observed chiral discrimination. acs.orgnih.gov These studies have highlighted the crucial role of the sensor's phenolic hydroxyl groups in the DABCO-mediated interaction mechanism. acs.orgnih.gov

Chiral Solvating Agent (CSA) Applications in NMR Enantiodiscrimination

Development of Chiral Stationary Phases Derived from N-Trifluoroacetylated Amino Acids

The development of chiral stationary phases (CSPs) derived from N-trifluoroacetylated amino acids marked a significant milestone in the field of enantioselective chromatography. These phases operate on the principle of forming transient diastereomeric complexes with the enantiomers of a derivatized analyte. The differing stability of these complexes leads to different retention times on the chromatographic column, allowing for their separation. The trifluoroacetyl group plays a crucial role due to its chemical properties, including its stability and its ability to influence the electronic environment of the chiral selector, which is essential for the chiral recognition mechanism. arkat-usa.orgrsc.org

The first successful enantiomeric separation by gas chromatography (GC) was achieved in 1966 by Gil-Av and colleagues, who utilized N-trifluoroacetyl-L-isoleucine lauryl ester as a chiral stationary phase. uni-muenchen.de This pioneering work demonstrated the feasibility of separating the N-trifluoroacetyl alkyl esters of racemic amino acids. The recognition mechanism was primarily attributed to complementary hydrogen bonding between the chiral stationary phase and the analyte enantiomers, a concept analogous to the interactions that form β-sheets in peptides. uni-muenchen.de

This CSP was coated on a 100 m x 0.25 mm inner diameter glass capillary column. uni-muenchen.de The research demonstrated the effective separation of several proteinogenic α-amino acid derivatives. uni-muenchen.de The N-trifluoroacetyl-L-isoleucine lauryl ester phase was also notably employed in the analysis of extraterrestrial materials, specifically in the search for amino acids in lunar samples returned by the Apollo program. uni-muenchen.de

Below is a summary of the initial separations achieved with this groundbreaking chiral stationary phase.

| Analyte (N-trifluoroacetyl alkyl esters) | Successful Enantiomeric Separation |

| Alanine | Yes |

| Valine | Yes |

| Leucine | Yes |

This table summarizes the initial findings on the separation capabilities of N-trifluoroacetyl-L-isoleucine lauryl ester as a chiral stationary phase in gas chromatography. uni-muenchen.de

The efficacy of chiral selectors derived from N-trifluoroacetylated amino acids is governed by a set of fundamental design principles that facilitate chiral recognition. The primary mechanism involves the formation of transient diastereomeric complexes between the chiral stationary phase (the selector) and the individual enantiomers of the analyte (the selectand). The separation is achieved due to differences in the stability of these complexes. A successful enantioselective recognition is widely understood to require a "3-point interaction" between the selector and the analyte. uni-muenchen.de

The interactions responsible for chiral discrimination are a combination of several weak intermolecular forces. ucdavis.edu Hydrogen bonding is a critical component, where the N-H group of the trifluoroacetamide (B147638) acts as a hydrogen bond donor. uni-muenchen.de The strong electron-withdrawing nature of the trifluoroacetyl group increases the acidity of this N-H proton, enhancing its ability to form strong hydrogen bonds. arkat-usa.orgrsc.org Dipole-dipole interactions, van der Waals forces, and steric hindrance also play significant roles in the differential fitting of enantiomers into the chiral environment of the stationary phase. ucdavis.educhromatographytoday.com

The key principles for designing these chiral selectors are summarized in the table below.

| Design Principle | Description | Relevant Intermolecular Forces |

| Three-Point Interaction Model | A minimum of three simultaneous points of interaction between the chiral stationary phase and the analyte is necessary for enantiomeric recognition. uni-muenchen.de | Hydrogen Bonding, Dipole-Dipole, Steric Repulsion |

| Hydrogen Bonding | The N-H of the trifluoroacetylated amino group on the selector acts as a strong hydrogen bond donor to a suitable acceptor group (e.g., carbonyl) on the analyte. uni-muenchen.de | Hydrogen Bonds |

| Dipole-Dipole Interactions | The polar bonds within both the selector (e.g., C=O, C-F) and the analyte create dipole moments that interact, contributing to the stability of the diastereomeric complex. ucdavis.edu | Dipole-Dipole Forces |

| Steric Fit | The bulky side chains of the amino acid in the selector create a specific three-dimensional chiral environment. One enantiomer of the analyte will fit more favorably than the other, leading to a more stable complex and longer retention time. chromatographytoday.com | Van der Waals Forces, Steric Repulsion |

| Structural Rigidity | A degree of conformational rigidity in the chiral selector helps to maintain a well-defined chiral environment, which enhances selectivity. | Not applicable |

This table outlines the fundamental design principles and the associated intermolecular forces that govern the chiral recognition capabilities of N-trifluoroacetyl amino acid-based stationary phases.

Elucidation of Molecular Interactions Involving Trifluoroacetyl L Leucin in Biochemical Systems

Trifluoroacetyl-L-leucin as a Mechanistic Probe for Enzymatic Recognition

The introduction of a trifluoroacetyl group to L-leucine modifies its electronic and steric properties, making it an effective probe for investigating enzyme-substrate and enzyme-inhibitor interactions.

Research utilizing trifluoroacetyl-containing peptides has provided significant insights into the topographies of enzyme active sites. For instance, studies on the inhibition of elastase by trifluoroacetyl (CF3CO) dipeptide anilides have revealed a specific binding mode. nih.gov 19F NMR spectroscopy indicates that the trifluoroacetyl group occupies a distinct site within the enzyme's binding pocket, in close proximity to protein protons. nih.gov This binding is characterized by slow chemical exchange, suggesting a stable and specific interaction. nih.gov

Further characterization of this binding site was achieved by using an irreversibly inhibited form of elastase. When the active site serine (Ser-195) was alkylated, the enzyme exhibited even tighter binding to trifluoroacetyl-Ala-containing dipeptide anilides. However, dipeptides with a bulkier trifluoroacetyl-Lys group were no longer able to bind, suggesting that the specific site for the trifluoroacetyl group is located near the S1 subsite of the enzyme. nih.gov

Table 1: Binding Characteristics of Trifluoroacetyl-Dipeptide Anilides to Elastase

| Compound | Binding to Native Elastase | Binding to Sulfonylated Elastase (Inhibited) | Inferred Location of CF3CO Group |

| CF3CO-Ala-dipeptide anilide | Potent reversible inhibition | Tighter binding than native enzyme | Near the S1 subsite |

| CF3CO-Lys-dipeptide anilide | Potent reversible inhibition | No binding observed | Near the S1 subsite |

The trifluoroacetyl group exerts a significant influence on the conformation of the enzyme's active site upon binding. In the case of elastase, the interaction with trifluoroacetyl-peptides induces a conformational change in the catalytic site. nih.gov This was observed through 19F NMR studies of elastases inhibited with phenylsulfonyl fluoride (B91410) derivatives containing fluorine probes. The binding of the trifluoroacetyl-peptide caused a displacement of the His-57 residue within the active site. nih.gov

Notably, this conformational change, or transconformation, is specific to the trifluoroacetylated peptides, as it is not observed with their corresponding acetylated counterparts. nih.gov This highlights the unique role of the trifluoroacetyl group's electronic properties in modulating the enzyme's structure. Despite this induced conformational change, the enzyme retains a low level of residual activity, suggesting an indirect mechanism of inhibition where the altered conformation leads to reduced catalytic efficiency. nih.gov

The stability and defined interactions of the N-trifluoroacetyl group make it a valuable component in the design of peptidomimetic enzyme inhibitors. The trifluoroacetyl group is moderately stable under acidic conditions and can be easily removed under alkaline conditions, making it a suitable protecting group during synthesis. arkat-usa.org

N-trifluoroacetyl (TFA) α-amino acid N-hydroxysuccinimide (OSu) esters have been successfully employed as acyl donors in Friedel-Crafts acylation reactions to produce chiral α-amino phenyl ketones, which are important precursors for various biologically active compounds. arkat-usa.org This demonstrates the utility of N-trifluoroacetyl-amino acids as building blocks in the synthesis of more complex molecules. The use of the trifluoroacetyl group in this context helps to prevent racemization during the reaction, a common issue with other protecting groups like the acetyl group. arkat-usa.org Furthermore, the trifluoroacetyl moiety has been utilized as a protecting group for the guanidine (B92328) functionality in amino acids, showcasing its versatility in peptide and peptidomimetic synthesis. researchgate.net Amino acids and their derivatives are widely used as building blocks for the synthesis of various enzyme inhibitors, including carbonic anhydrase inhibitors. nih.govresearchgate.netnih.gov

Conformational Analysis of Trifluoroacetyl-L-leucin in Complex Environments

The conformational preferences of Trifluoroacetyl-L-leucin are influenced by both the inherent properties of the trifluoroacetyl group and the surrounding environment. While specific conformational studies on Trifluoroacetyl-L-leucin are not abundant, insights can be drawn from related molecules.

Non-Enzymatic Interactions and Adduct Formation Studies with Trifluoroacetyl-L-leucin

Beyond specific enzymatic interactions, the trifluoroacetyl group can participate in non-enzymatic reactions and lead to the formation of adducts with biological macromolecules.

Trifluoroacetylated adducts have been identified in various tissues and biological fluids. For instance, exposure to the anesthetic halothane, which is metabolized to trifluoroacetic acid, leads to the formation of trifluoroacetylated protein adducts in the liver, testes, and spermatozoa. nih.gov These adducts are formed through the reaction of the trifluoroacetyl group with cellular proteins. The nature of these adducts depends on the specific proteins present in each tissue. nih.gov

In the context of chemical synthesis, a mechanism for trifluoroacetylation has been described in solid-phase peptide synthesis. nih.gov This involves the transfer of a trifluoroacetyl group from trifluoroacetoxymethyl groups on the resin support to the amino group of the resin-bound peptide. nih.gov While this is a non-enzymatic chemical reaction, it demonstrates the reactivity of the trifluoroacetyl group towards amine functionalities. Furthermore, trifluoroacetate (B77799), the conjugate base of trifluoroacetic acid, is known to form stable non-covalent adducts with positively charged molecules, such as bisquaternary ammonium (B1175870) compounds, in the gas phase during mass spectrometry analysis. shimadzu-webapp.eu

Advanced Analytical Characterization of Trifluoroacetyl L Leucin and Its Derivatives in Research Contexts

Comprehensive Chromatographic Methodologies

The conversion of amino acids like leucine (B10760876) into their N-trifluoroacetyl (TFA) derivatives is a well-established strategy to facilitate their analysis by gas chromatography. nih.govthermofisher.comnih.gov This derivatization neutralizes the polar amine and carboxyl groups, thereby increasing the compound's volatility. sigmaaldrich.com

GC-MS is a powerful tool for determining the enantiomeric excess of amino acids, including Trifluoroacetyl-L-leucine. The process typically involves a two-step derivatization to form N-trifluoroacetyl-O-alkyl esters, which are volatile and suitable for GC analysis. nih.gov Chiral stationary phases, such as those based on cyclodextrins or chiral polymers like Chirasil-L-Val, are employed in the GC column to achieve enantioseparation. nih.govnih.gov These phases create a chiral environment where the diastereomeric interactions between the stationary phase and the enantiomers of the derivatized leucine differ, leading to different retention times and allowing for their separation and quantification.

The mass spectrometer detector provides both qualitative and quantitative information. By monitoring specific fragment ions characteristic of the derivatized leucine, high sensitivity and selectivity can be achieved. nih.govnih.gov The determination of enantiomeric excess is critical in fields like geochemistry, where it can be an indicator of biological origin, and in pharmaceutical analysis, where the chirality of molecules is crucial for their therapeutic effect. Research has demonstrated that this method can achieve accurate determination of enantiomeric excess with errors in the range of ±0.5%–2.5%. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization | Two-step: Esterification (e.g., with methanol/acetyl chloride) followed by acylation (with trifluoroacetic anhydride) | Increases volatility and thermal stability. nih.govnih.gov |

| GC Column | Chiral stationary phase (e.g., Chirasil-L-Val, Lipodex E) nih.govnih.gov | Enantiomeric separation. |

| Injection Technique | Split/splitless or programmed temperature vaporizer (PTV) | Efficient sample introduction. nih.gov |

| Detector | Mass Spectrometer (MS) | Provides structural information and quantification. nih.gov |

| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) | Fragmentation for identification. sigmaaldrich.comnih.gov |

High-Performance Liquid Chromatography (HPLC) offers a complementary approach for the separation of stereoisomers of leucine and its derivatives. Unlike GC, HPLC does not always require derivatization, although it can be used to improve detection. nih.gov For the separation of stereoisomers like L-leucine and D-leucine, as well as diastereomers such as isoleucine, chiral stationary phases (CSPs) are essential. jst.go.jpankara.edu.tr

Commonly used CSPs for amino acid separation include those based on crown ethers, cyclodextrins, and macrocyclic antibiotics. sigmaaldrich.comnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times. Mobile phase composition, including the type of organic modifier, buffer pH, and additives, plays a critical role in optimizing the separation. ankara.edu.tr In some methods, a labeling reagent is used to form diastereomers that can be separated on a standard achiral column. jst.go.jp

| Method | Principle | Key Features |

|---|---|---|

| Chiral Stationary Phase (CSP) HPLC | Direct separation of enantiomers on a chiral column. ankara.edu.trsigmaaldrich.com | Crown ether, cyclodextrin, or macrocyclic antibiotic-based CSPs. sigmaaldrich.com Mobile phase optimization is crucial. ankara.edu.tr |

| Chiral Derivatization HPLC | Reaction with a chiral reagent to form diastereomers, followed by separation on an achiral column. jst.go.jp | Reagents like Marfey's reagent (FDLA) or similar compounds are used. jst.go.jp |

| Ligand-Exchange Chromatography | Formation of diastereomeric metal complexes with a chiral ligand in the mobile phase or on the stationary phase. | Often uses copper(II) complexes. |

Comprehensive two-dimensional gas chromatography (GCxGC) provides significantly enhanced resolution for complex mixtures, making it well-suited for the detailed profiling of amino acids, including Trifluoroacetyl-L-leucine, in biological or environmental samples. nih.govresearchgate.net In GCxGC, two columns with different separation mechanisms (e.g., a non-polar column followed by a polar or chiral column) are coupled. rmit.edu.au The effluent from the first column is trapped, focused, and then rapidly injected into the second column.

This technique allows for the separation of compounds that may co-elute in a single-dimension GC analysis. rmit.edu.au When applied to amino acid analysis, GCxGC can resolve a large number of N-trifluoroacetylated amino acid esters, including enantiomeric pairs, in a single run. nih.govresearchgate.net This capability is particularly valuable for metabolomics and astrobiology, where comprehensive profiling of amino acids is required. The method has been shown to be highly sensitive, with detection limits in the low picogram range. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of molecules. nmims.edu For Trifluoroacetyl-L-leucine, both standard proton and carbon NMR, as well as fluorine-19 NMR, provide valuable insights.

NMR spectroscopy is fundamental for confirming the structure of Trifluoroacetyl-L-leucine and its derivatives. rsc.orgresearchgate.net One-dimensional ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom in the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between atoms, confirming the successful derivatization of the leucine molecule.

In mechanistic studies, NMR can be used to monitor the progress of reactions involving Trifluoroacetyl-L-leucine. For example, changes in chemical shifts can indicate the formation of intermediates or products. This is particularly useful in studying enzyme kinetics or the interactions of Trifluoroacetyl-L-leucine with other molecules.

The trifluoroacetyl group provides a unique probe for ¹⁹F NMR studies. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a sensitive nucleus for NMR detection. researchgate.netnih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. researchgate.neted.ac.uk

Advanced NMR Techniques (e.g., HSQC, DOSY, ROESY) for Molecular Characterization

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the detailed molecular characterization of Trifluoroacetyl-L-leucine. Beyond standard one-dimensional NMR, two-dimensional (2D) experiments like Heteronuclear Single Quantum Coherence (HSQC), Diffusion-Ordered Spectroscopy (DOSY), and Rotating-Frame Overhauser Effect Spectroscopy (ROESY) provide deeper insights into the molecule's structure, conformation, and interactions.

HSQC (Heteronuclear Single Quantum Coherence): This technique is used to determine proton-carbon correlations, mapping the chemical shifts of protons directly bonded to carbon atoms. For Trifluoroacetyl-L-leucine, an HSQC spectrum would reveal distinct signals for each C-H bond, aiding in the unambiguous assignment of resonances in both the ¹H and ¹³C spectra. For instance, the α-carbon's proton would show a correlation to the α-carbon, while the protons of the isobutyl side chain would correlate with their respective carbons (β, γ, and δ). This is particularly useful for resolving overlapping signals in crowded regions of the 1D spectra.

DOSY (Diffusion-Ordered Spectroscopy): DOSY is a powerful method for studying molecules in solution, separating the NMR signals of different species based on their diffusion coefficients. This technique can be used to analyze the interaction of Trifluoroacetyl-L-leucine with other molecules, such as chiral solvating agents. By observing changes in the diffusion coefficient of Trifluoroacetyl-L-leucine upon the addition of a binding partner, researchers can confirm complex formation and study the stoichiometry of the interaction. For example, DOSY experiments have been effectively used to demonstrate the role of specific functional groups in the interaction between N-acylated amino acids and chiral agents.

ROESY (Rotating-Frame Overhauser Effect Spectroscopy): ROESY is instrumental in determining spatial proximities between atoms within a molecule, particularly for molecules of intermediate size. It detects through-space correlations (via the Overhauser effect) between protons that are close to each other, irrespective of whether they are connected through bonds. For Trifluoroacetyl-L-leucine, ROESY can provide information on the molecule's preferred conformation in solution. For instance, it can reveal correlations between the protons of the trifluoroacetyl group and protons on the leucine side chain, helping to define the molecule's three-dimensional structure. These conformational details are vital when studying interactions with biological macromolecules or other chiral molecules.

The application of these advanced NMR techniques allows for a comprehensive characterization of Trifluoroacetyl-L-leucine, moving beyond simple structural identification to a detailed understanding of its solution-state behavior and intermolecular interactions.

| NMR Technique | Information Provided for Trifluoroacetyl-L-leucine | Research Context |

| HSQC | Unambiguous assignment of ¹H and ¹³C chemical shifts through direct C-H bond correlations. | Structural Elucidation |

| DOSY | Measurement of diffusion coefficients to study intermolecular interactions and complex formation. | Interaction Studies |

| ROESY | Determination of through-space proton-proton proximities to define molecular conformation. | Conformational Analysis |

Mass Spectrometry (MS) Techniques for Derivatized Species

Mass spectrometry is a cornerstone for the analysis of derivatized amino acids like Trifluoroacetyl-L-leucine, offering high sensitivity and detailed structural information. The trifluoroacetyl group enhances volatility, making the compound amenable to gas chromatography-mass spectrometry (GC-MS).

Fragmentation Pathway Analysis of N-Trifluoroacetyl Amino Acid Esters

Electron Ionization (EI) is commonly used in GC-MS, and the resulting mass spectra of N-Trifluoroacetyl (N-TFA) amino acid esters exhibit characteristic fragmentation patterns that are crucial for structural confirmation. The analysis of these pathways reveals how the molecule breaks apart upon ionization, providing a fingerprint for identification.

For N-TFA-L-leucine esters (e.g., methyl or butyl esters), fragmentation is directed by the functional groups. Common fragmentation pathways include:

Loss of the Ester Alkoxy Group: A primary fragmentation involves the cleavage of the ester group, leading to the loss of an alkoxy radical (e.g., •OCH₃ or •OC₄H₉). This results in a prominent ion corresponding to [M - OR]⁺.

Cleavage of the Side Chain: The isobutyl side chain of leucine is susceptible to fragmentation. A characteristic loss of an isobutyl radical (C₄H₉•, 57 Da) from the molecular ion or other fragments is frequently observed. This cleavage occurs at the α-β carbon bond. The resulting ion is often represented as [M - 57]⁺.

Formation of Iminium and Nitrilium Ions: Complex rearrangements can lead to the formation of specific, highly characteristic ions. For N-perfluoroacyl amino acid derivatives, the formation of nitrilium cations has been reported. nih.gov For example, an ion at m/z 110, corresponding to [CF₃C≡NCH₃]⁺, has been noted as characteristic for N-methyl-N-TFA derivatives. nih.gov While Trifluoroacetyl-L-leucine is not N-methylated, related iminium ions formed by cleavage adjacent to the nitrogen atom are key diagnostic peaks.

α-Cleavage: Cleavage of the bond between the α-carbon and the carbonyl carbon can occur, leading to the loss of the carboxyl group as CO or the entire carbomethoxy group (•COOCH₃).

A study on N-alkyl-N-perfluoroacyl-α-amino acid methyl esters highlighted that derivatives of branched-chain amino acids like leucine result in the formation of iminium cations such as [HN(R)=C(CF₃)OH]⁺. nih.govresearchgate.net The specific fragmentation pattern allows for confident identification even in complex mixtures.

| Ion Type | Proposed Structure / Origin | Significance for Trifluoroacetyl-L-leucine Esters |

| [M - OR]⁺ | Loss of the ester alkoxy radical (e.g., •OCH₃) | Confirms the presence of the ester group. |

| [M - 57]⁺ | Loss of the isobutyl side chain (C₄H₉•) | Characteristic fragmentation for leucine derivatives. |

| Iminium Cations | Cleavage adjacent to the amide nitrogen | Provides information about the N-acyl structure. |

Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Abundance Profiling

Isotope Ratio Mass Spectrometry (IRMS), particularly when coupled with gas chromatography and a combustion interface (GC-C-IRMS), is a high-precision technique used to measure the natural abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) in specific compounds. For amino acids, this requires derivatization to enhance volatility for GC separation.

Trifluoroacetyl (TFA) esters are popular derivatives for GC-C-IRMS because they contain a minimal number of exogenous carbon and nitrogen atoms, which is crucial for accurate isotopic analysis of the original molecule. alexandraatleephillips.com The derivatization process for Trifluoroacetyl-L-leucine typically involves esterification of the carboxyl group followed by acylation of the amino group.

The GC-C-IRMS process involves:

Injection and Separation: The derivatized sample, N-TFA-L-leucine ester, is injected into the gas chromatograph, where it is separated from other components in the mixture.

Combustion/Reduction: As the compound elutes from the GC column, it passes through a high-temperature reactor (typically >1000°C) where it is combusted to CO₂ and N₂ gas. ucdavis.edu For ¹⁵N analysis, the gas stream is passed through a reduction reactor to convert NOx species to N₂.

Analysis: The resulting gases (CO₂ and N₂) are introduced into the IRMS, which precisely measures the ratio of the heavy isotope to the light isotope (e.g., ¹³CO₂/¹²CO₂ and ¹⁵N¹⁴N/¹⁴N₂).

The measured isotope ratios are expressed in delta (δ) notation in parts per thousand (‰) relative to international standards. alexandraatleephillips.com This technique is highly valuable in fields like geochemistry, food authenticity, and metabolic research, where subtle variations in isotopic composition can provide significant information about the origin, synthesis pathway, or metabolic fate of the amino acid.

Spectroscopic Techniques (Beyond NMR) for Molecular Probing

While NMR and MS are primary tools, other spectroscopic techniques like Fourier-Transform Infrared (FTIR) Spectroscopy and Circular Dichroism (CD) provide complementary information about the molecular structure and chirality of Trifluoroacetyl-L-leucine.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. The spectrum provides a fingerprint based on the molecule's functional groups. For Trifluoroacetyl-L-leucine, the FTIR spectrum would be a composite of the vibrations from the L-leucine backbone and the trifluoroacetyl group.

Key vibrational bands for L-leucine include N-H stretching, C=O stretching of the carboxylic acid, and various C-H bending and stretching modes. researchgate.net Upon derivatization to Trifluoroacetyl-L-leucine, significant changes appear in the spectrum:

Amide Bands: The primary amine of leucine is converted to a secondary amide. This results in the appearance of characteristic Amide I (primarily C=O stretch) and Amide II (N-H bend and C-N stretch) bands. The Amide I band is typically very strong and appears around 1650-1700 cm⁻¹.

C-F Stretching: The trifluoroacetyl group introduces strong C-F stretching vibrations, which typically appear in the region of 1100-1300 cm⁻¹.

O-H Stretch: The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) would remain if the carboxyl group is not esterified.

Comparing the FTIR spectrum of Trifluoroacetyl-L-leucine to that of unmodified L-leucine allows for confirmation of the derivatization reaction.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since L-leucine is a chiral amino acid, it and its derivatives are CD-active. mtoz-biolabs.com

The CD spectrum of an amino acid is sensitive to its stereochemistry and the electronic environment of its chromophores, primarily the carboxyl or amide group. rsc.org The derivatization of the amino group with a trifluoroacetyl moiety introduces a new amide chromophore, which significantly influences the CD spectrum. The sign and magnitude of the Cotton effects (the peaks in a CD spectrum) are related to the molecule's absolute configuration and conformation. Studies on other N-acyl amino acids have shown that the CD spectrum can be highly dependent on factors like the solvent, indicating that different conformers may exist in equilibrium. rsc.org The CD spectrum of Trifluoroacetyl-L-leucine provides a unique signature of its L-configuration and can be used to study conformational changes induced by solvent or interactions with other molecules.

Computational and Theoretical Investigations of Trifluoroacetyl L Leucin

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of Trifluoroacetyl-L-leucine and predicting its chemical reactivity. abu.edu.ngresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. researchgate.net

Key molecular properties derived from these calculations can predict the molecule's behavior in chemical reactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. For Trifluoroacetyl-L-leucine, the strongly electron-withdrawing trifluoroacetyl group is expected to lower the energy of both the HOMO and LUMO compared to natural L-leucine, potentially altering its reactivity profile.

Furthermore, mapping the electrostatic potential onto the electron density surface reveals the regions most susceptible to nucleophilic and electrophilic attack. abu.edu.ng For Trifluoroacetyl-L-leucine, a significant negative potential would be expected around the carbonyl oxygen atoms and the fluorine atoms, while positive potential would be concentrated around the amide proton and the carboxylic acid proton. Such calculations allow for the creation of a "quantum fingerprint" that can be used to predict how the molecule will interact with biological targets. arxiv.org

Table 1: Key Quantum Chemical Descriptors for Reactivity Analysis

| Descriptor | Significance for Trifluoroacetyl-L-leucine |

|---|---|

| HOMO Energy | Represents the energy of the outermost electrons; indicates susceptibility to electrophilic attack. |

| LUMO Energy | Represents the energy of the lowest energy empty orbital; indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Correlates with chemical stability; a larger gap implies higher stability and lower reactivity. |

| Electrostatic Potential | Maps charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| Atomic Charges | Quantifies the partial charge on each atom, predicting sites for electrostatic interactions. |

Molecular Docking and Dynamics Simulations of Trifluoroacetyl-L-leucine Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction of a ligand, such as Trifluoroacetyl-L-leucine, with a biological macromolecule, typically a protein. dovepress.comnottingham.ac.uk

Ligand-Protein Binding Site Characterization (e.g., enzyme-inhibitor models)

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com In the context of Trifluoroacetyl-L-leucine, this is particularly relevant for modeling its potential role as an enzyme inhibitor. For instance, it could be modeled as an inhibitor of enzymes like leucine (B10760876) aminopeptidase (B13392206). nih.govacs.org

The process involves placing the 3D structure of Trifluoroacetyl-L-leucine into the active site of the target enzyme in silico. A scoring function then evaluates thousands of possible binding poses, ranking them based on calculated binding affinity. This characterization identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex. mdpi.com For example, the amide group of the ligand could act as a hydrogen bond donor, while the isobutyl side chain could form hydrophobic interactions within a nonpolar pocket of the enzyme's active site. nih.gov

Conformational Ensemble Analysis and Stereochemical Preferences

A molecule like Trifluoroacetyl-L-leucine is not static; it exists as an ensemble of different three-dimensional shapes, or conformers, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy conformers and understand the energy barriers between them. nih.gov

Computational studies on analogous molecules, such as N-acetyl-L-leucine-N'-methylamide, have revealed numerous stable conformations in the gas phase and in solution. nih.gov The relative stability of these conformers is determined by a delicate balance of intramolecular hydrogen bonds and steric effects. Molecular dynamics simulations can be used to explore the conformational landscape over time, providing a dynamic picture of the molecule's flexibility and showing which conformations are most populated under specific conditions (e.g., in a water solution). nih.gov This analysis is crucial because the biologically active conformation that binds to a receptor may not be the lowest-energy conformation in isolation.

Table 2: Representative Conformational Data for an Acylated Leucine Derivative

| Dihedral Angles (Φ, Ψ) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|

| (-150°, 150°) | 0.00 | Extended β-strand conformation |

| (-70°, -40°) | 0.95 | α-helical conformation |

| (-80°, 80°) | 1.50 | Polyproline II-like conformation |

| (60°, 40°) | 2.10 | Inverse γ-turn |

Data based on principles from conformational analysis of similar dipeptides. nih.gov

In Silico Approaches for Chiral Recognition Mechanism Elucidation

Chiral recognition—the ability to distinguish between enantiomers (mirror-image isomers)—is fundamental to biological activity. Computational methods are essential for understanding how a chiral molecule like Trifluoroacetyl-L-leucine is recognized by chiral environments, such as enzymes or chiral stationary phases in chromatography. morressier.comnsf.gov

Molecular dynamics simulations can model the interactions between the L- and D-enantiomers of Trifluoroacetyl-L-leucine and a chiral selector. nsf.gov By calculating the binding free energy for each enantiomer, researchers can predict which one will bind more strongly, consistent with experimental observations. morressier.com These simulations reveal the specific non-covalent interactions responsible for discrimination. Chiral recognition typically arises from a "three-point interaction model," where differences in hydrogen bonding, steric hindrance, or hydrophobic interactions for the two enantiomers lead to a more stable complex for one over the other. nsf.govnih.gov For example, the isobutyl group of the L-enantiomer might fit perfectly into a hydrophobic pocket of a receptor, while in the D-enantiomer, the same group might clash with the receptor wall.

Machine Learning Applications in Predicting Trifluoroacetyl-L-leucine Properties and Interactions

Machine learning (ML) is increasingly being used to predict molecular properties and interactions, accelerating drug discovery and materials science. researchgate.netijimai.org While specific ML models trained exclusively on Trifluoroacetyl-L-leucine are not widely documented, established methodologies can be applied to predict its behavior. monash.edumdpi.com

ML models can be trained on large datasets of molecules to learn the relationship between chemical structure and a specific property, such as binding affinity to a particular protein, solubility, or toxicity. researchgate.netnsf.gov The structure of Trifluoroacetyl-L-leucine can be converted into numerical descriptors (features), including quantum chemical properties (from section 6.1), molecular fingerprints (representing structural fragments), and 3D shape descriptors. These features serve as input for algorithms like Random Forest, Support Vector Machines, or Graph Neural Networks. ibm.com

For example, a model could be developed to predict the inhibition constant (Ki) of Trifluoroacetyl-L-leucine against a panel of enzymes. The model would be trained on a dataset of known inhibitors for those enzymes, learning the structural features that correlate with high potency. nih.govnih.gov Such in silico predictions allow for the rapid screening of virtual compound libraries and the prioritization of molecules for experimental testing. iastate.edunih.gov

Table 3: Hypothetical Machine Learning Workflow for Property Prediction

| Step | Description | Example for Trifluoroacetyl-L-leucine |

|---|---|---|

| 1. Data Collection | Gather a dataset of molecules with known experimental values for a target property. | A dataset of known leucine aminopeptidase inhibitors with measured Ki values. |

| 2. Feature Generation | Convert molecular structures into numerical representations (descriptors). | Calculate molecular weight, logP, number of hydrogen bond donors/acceptors, and quantum chemical descriptors. |

| 3. Model Training | Use an ML algorithm to learn the mapping from features to the target property. | Train a Gradient Boosting model on the inhibitor dataset. researchgate.net |

| 4. Prediction | Apply the trained model to the new molecule (Trifluoroacetyl-L-leucine). | Predict the Ki value of Trifluoroacetyl-L-leucine for leucine aminopeptidase. |

| 5. Validation | Assess the model's accuracy using statistical metrics. | Evaluate the model's performance using cross-validation and an independent test set. monash.edu |

Applications of Trifluoroacetyl L Leucin in Advanced Research Probes and Labeling

Stable Isotope Labeling Strategies Utilizing Trifluoroacetylated Amino Acids

Stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolomics, enabling the precise tracking and quantification of molecules in complex biological systems. nih.govcreative-peptides.comjpt.com The most common stable isotopes used for labeling amino acids are 13C, 15N, and 2H. jpt.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) rely on the metabolic incorporation of these heavy amino acids into proteins. broadinstitute.orgnih.govnih.gov

While the synthesis of isotopically labeled L-leucine (e.g., with 13C and 15N) is well-established for its use in these methods, the utilization of the trifluoroacetyl group as part of a stable isotope labeling strategy is not a common practice. nih.gov The primary role of the trifluoroacetyl group in peptide and amino acid chemistry is as a protecting group for amines. researchgate.netacs.orgarkat-usa.org It is readily introduced and can be removed under specific conditions, which makes it valuable during chemical synthesis. researchgate.netorganic-chemistry.org

In the context of mass spectrometry-based analysis, the trifluoroacetyl group is more often a remnant of the synthetic process, particularly from the use of trifluoroacetic acid (TFA) for peptide cleavage from solid-phase resins or in chromatography. acs.orgacs.org Its presence can influence the ionization and fragmentation of peptides. However, there is no widespread application of using a trifluoroacetyl group containing stable isotopes as a labeling reagent for quantitative proteomics. Standard quantitative techniques typically rely on the incorporation of stable isotopes into the core structure of the amino acid or through other specific labeling reagents that target different functional groups. nih.govcreative-peptides.comjpt.com

Trifluoroacetyl-L-leucin as a Building Block in Peptide Synthesis Research

Trifluoroacetyl-L-leucine serves as a valuable building block in the chemical synthesis of peptides and related molecules, where the trifluoroacetyl group temporarily protects the N-terminal amino group. researchgate.netacs.org

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.govnih.gov The synthesis of peptidomimetics often involves the use of modified amino acids and non-natural building blocks.

Trifluoroacetyl-L-leucine can be utilized in the construction of peptidomimetic structures. For instance, N(α)-Trifluoroacetyl-Cys-Leu-NH2 has been incorporated into thioesters to create a more reactive peptide-thioester for use in peptide ligation reactions. researchgate.net This demonstrates the utility of a trifluoroacetylated leucine-containing fragment as a reactive intermediate in the assembly of larger, more complex molecules. The trifluoroacetyl group in such applications serves as a protecting group that can be selectively removed later in the synthetic sequence. researchgate.net

The incorporation of leucine (B10760876) residues, in general, into peptide sequences can significantly impact their biological activity. For example, the addition of a leucine residue to a brevinin-1 (B586460) peptide from Odorrana schmackeri was shown to enhance its antibacterial and anticancer activities. nih.gov While this study did not use trifluoroacetylated leucine, it highlights the importance of leucine in modulating the function of bioactive peptides. The use of Trifluoroacetyl-L-leucine as a building block allows for the precise and controlled incorporation of a leucine residue into a peptidomimetic scaffold during its synthesis.

The N-terminal trifluoroacetyl group can exert a significant influence on the conformational preferences and reactivity of a peptide chain. The electron-withdrawing nature of the trifluoromethyl group can affect the properties of the adjacent amide bond.

Studies on trifluoroacetylated peptides have shown that this modification can induce specific conformational changes. For example, the complexation of trifluoroacetyl-peptides with elastase was found to induce a change in the conformation of the enzyme's catalytic site, which was not observed with the corresponding acetylated peptides. nih.gov This suggests that the trifluoroacetyl group can play a direct role in the molecular recognition and mechanism of action of these peptide inhibitors.

Furthermore, conformational analysis of homooligopeptides synthesized from a chiral α-ethylated α,α-disubstituted amino acid with an N-terminal trifluoroacetyl group revealed a fully planar C5-conformation in both the solid state and in solution. researchgate.net This indicates that the trifluoroacetyl group can promote and stabilize specific secondary structures in peptides. In contrast, the addition of a leucine residue to a peptide was shown to increase its propensity to form an alpha-helical structure in a trifluoroethanol (TFE) environment. nih.gov The interplay between the conformational effects of the trifluoroacetyl group and the intrinsic helical propensity of leucine would be an important consideration in the design of peptides containing Trifluoroacetyl-L-leucine.

From a reactivity standpoint, the trifluoroacetyl group primarily functions as a protecting group for the N-terminal amine. acs.orgarkat-usa.org Its stability under acidic conditions and lability under specific basic or reductive conditions make it a useful tool in multi-step peptide synthesis. researchgate.netarkat-usa.orgorganic-chemistry.org However, unwanted trifluoroacetylation of the N-terminal amino group can occur as a side reaction during solid-phase peptide synthesis, particularly when trifluoroacetic acid (TFA) is used for the cleavage of other protecting groups or from the resin. nih.govsemanticscholar.org This side reaction can lead to chain termination and complicate the purification of the desired peptide. nih.gov

Table 2: Summary of the Influence of the Trifluoroacetyl Group on Peptides

| Property | Influence of Trifluoroacetyl Group | Research Context | Reference(s) |

|---|---|---|---|

| Conformation | Can induce specific conformational changes in enzyme active sites. | 19F NMR studies of trifluoroacetyl-peptide inhibitors of elastase. | nih.gov |

| Can promote and stabilize a fully planar C5-conformation. | Conformational analysis of N-trifluoroacetylated homooligopeptides. | researchgate.net | |

| Reactivity | Acts as a stable protecting group for N-terminal amines. | Use in the synthesis of amino-sugar nucleosides and peptidomimetics. | researchgate.netarkat-usa.org |

Table of Compounds

| Compound Name |

|---|

| Trifluoroacetyl-L-leucine |

| N(α)-Trifluoroacetyl-Cys-Leu-NH2 |

| L-leucine |

| Trifluoroacetic acid (TFA) |

| brevinin-1 |

| elastase |

| leucine aminopeptidase (B13392206) (LAP) |

| Trifluoroacetyl (CF3CO) dipeptide anilides |

Future Research Directions and Unexplored Avenues for Trifluoroacetyl L Leucin

Emerging Synthetic Methodologies and Fluorination Strategies

The synthesis of Trifluoroacetyl-L-leucine and other N-trifluoroacetylated amino acids is crucial for their application in various scientific fields. While traditional methods for trifluoroacetylation exist, emerging strategies are focused on improving efficiency, selectivity, and environmental sustainability.

One promising area is the development of novel fluorinating reagents and catalytic systems. rsc.org The use of reagents like ethyl trifluoroacetate (B77799) for the trifluoroacetylation of amino acids and peptides is a well-established method. acs.org However, research is ongoing to find milder and more selective reagents to minimize side reactions and protect sensitive functional groups. The trifluoroacetyl group is recognized for its moderate stability in acidic conditions and its ease of deprotection under alkaline conditions, making it a suitable protecting group in synthetic schemes such as the Friedel–Crafts acylation. arkat-usa.org

Future research will likely focus on enzymatic and biocatalytic approaches for the synthesis of Trifluoroacetyl-L-leucine. These methods offer the potential for high stereoselectivity and greener reaction conditions compared to traditional chemical synthesis. Furthermore, the exploration of flow chemistry for continuous production could offer advantages in terms of scalability and process control.

The trifluoroacetyl group also plays a significant role as a protecting group in solid-phase peptide synthesis (SPPS). nih.gov Understanding and preventing unwanted side reactions, such as trifluoroacetylation of the resin support, is an area of active investigation to improve the purity and yield of synthesized peptides. nih.gov

Table 1: Comparison of Synthetic Strategies for N-Trifluoroacetylation

| Methodology | Reagents/Catalysts | Advantages | Challenges |

| Traditional Acylation | Trifluoroacetic anhydride (B1165640), Ethyl trifluoroacetate | Well-established, readily available reagents | Can require harsh conditions, potential for side reactions |

| Catalytic Methods | Transition metal catalysts | Higher selectivity, milder conditions | Catalyst cost and removal |

| Enzymatic Synthesis | Lipases, Proteases | High stereoselectivity, green chemistry | Enzyme stability and cost, substrate specificity |

| Flow Chemistry | Microreactors | Precise process control, scalability, improved safety | Initial setup cost, potential for clogging |

Novel Chiral Recognition Mechanisms and Analytical Tools

The accurate analysis and separation of enantiomers are critical in many fields, particularly in pharmaceuticals and biochemistry. Trifluoroacetyl-L-leucine and its derivatives are often used in chiral analysis due to the influence of the trifluoroacetyl group on their chromatographic and spectroscopic properties.

Gas chromatography (GC) has been a valuable tool for the separation of N-trifluoroacetyl amino acid esters. The development of new chiral stationary phases (CSPs) continues to be an active area of research to enhance separation efficiency and broaden the scope of analyzable compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for the enantiodiscrimination of N-trifluoroacetyl amino acid derivatives. The use of chiral solvating agents (CSAs) that interact differently with the enantiomers of the analyte can induce chemical shift differences, allowing for their quantification. iris-biotech.de This technique provides detailed structural information about the diastereomeric complexes formed between the CSA and the analyte.

Future advancements in this area may include the development of more sensitive and selective chiral sensors and probes. The incorporation of fluorinated moieties, such as the trifluoroacetyl group, can be advantageous for ¹⁹F NMR studies, which can offer a sensitive and powerful tool for detecting minor environmental differences around the label. iris-biotech.de The design of novel CSAs with enhanced recognition capabilities for trifluoroacetylated amino acids is a key area for future exploration. Additionally, hyphenated techniques, such as chiral liquid chromatography-mass spectrometry (LC-MS), will continue to be refined for the high-throughput and sensitive analysis of these compounds in complex matrices.

Advanced Computational Modeling for Complex Molecular Systems

Computational modeling has become an indispensable tool for understanding the structure, dynamics, and interactions of complex molecular systems at the atomic level. For Trifluoroacetyl-L-leucine, computational methods can provide valuable insights that are often difficult to obtain through experimental techniques alone.

Quantum chemistry calculations can be used to study the electronic properties of Trifluoroacetyl-L-leucine. emerginginvestigators.org These calculations can help in understanding the nature of non-covalent interactions, such as hydrogen bonding and halogen bonding, involving the trifluoroacetyl group. This information is crucial for designing molecules with specific binding properties. For instance, quantum chemistry modeling of ¹⁹F chemical shift differences can help elucidate the structure of complexes involving trifluoroacetylated molecules. mdpi.com

Future research in this area will likely involve the use of more advanced simulation techniques, such as enhanced sampling methods, to explore the conformational landscape of Trifluoroacetyl-L-leucine-containing peptides more efficiently. The development of more accurate force fields for fluorinated molecules will also be crucial for obtaining reliable simulation results. Machine learning and artificial intelligence are also poised to play a significant role in analyzing large datasets from simulations and predicting the properties of novel fluorinated compounds. bohrium.com

Table 2: Computational Methods for Studying Trifluoroacetyl-L-leucine

| Computational Method | Information Obtained | Potential Applications |

| Molecular Dynamics (MD) | Conformational dynamics, solvent effects, binding affinities | Peptide design, understanding protein-ligand interactions |

| Quantum Chemistry (e.g., DFT) | Electronic structure, reaction mechanisms, spectroscopic properties | Rational design of molecules with specific properties, interpretation of experimental spectra |

| Hybrid QM/MM Methods | Detailed study of enzymatic reactions or binding site interactions | Drug design, understanding enzyme catalysis |

| Machine Learning/AI | Prediction of properties, analysis of large datasets | High-throughput screening of new compounds, force field development |

Innovative Applications in Material Science and Bioconjugation Research